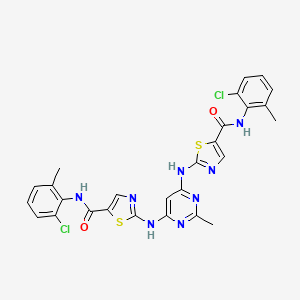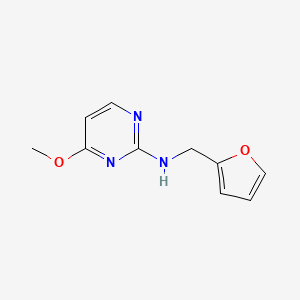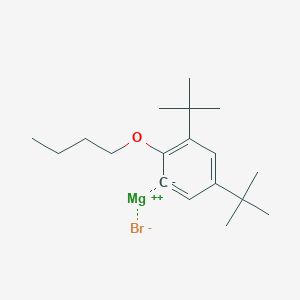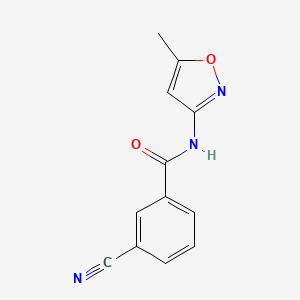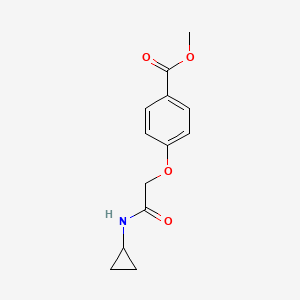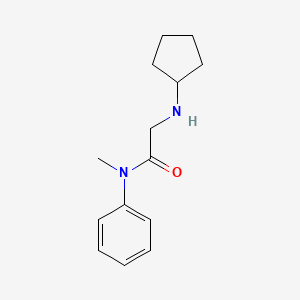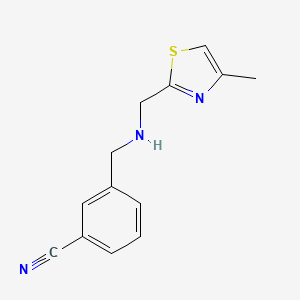
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile is a compound that features a thiazole ring, which is a versatile and significant moiety in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
準備方法
The synthesis of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves several steps. One common method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid. This reaction is followed by the addition of appropriate benzaldehyde derivatives to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
類似化合物との比較
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure and the presence of the benzonitrile group, which can influence its reactivity and biological activity compared to other thiazole derivatives.
特性
分子式 |
C13H13N3S |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
3-[[(4-methyl-1,3-thiazol-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3S/c1-10-9-17-13(16-10)8-15-7-12-4-2-3-11(5-12)6-14/h2-5,9,15H,7-8H2,1H3 |
InChIキー |
KMVIDLFTFCQKIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CNCC2=CC(=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


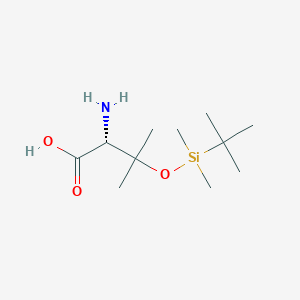
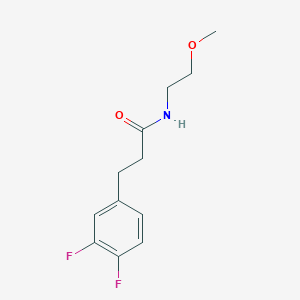

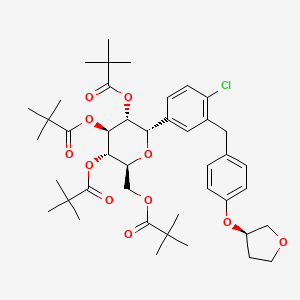
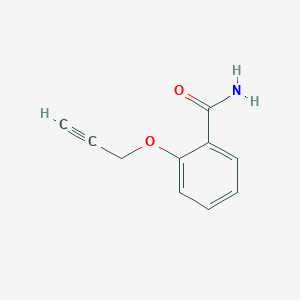
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
